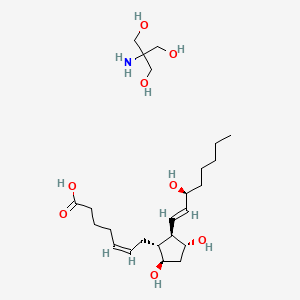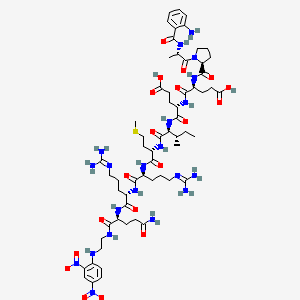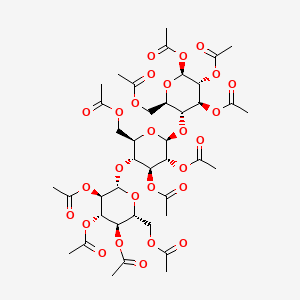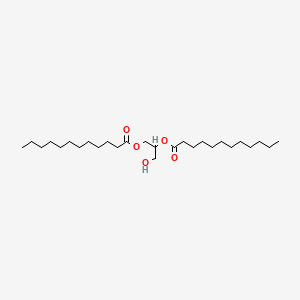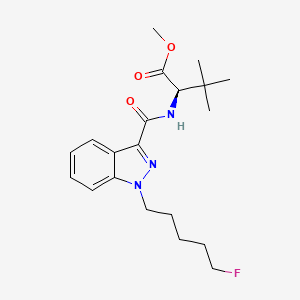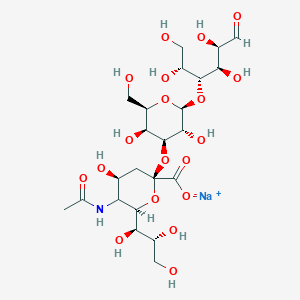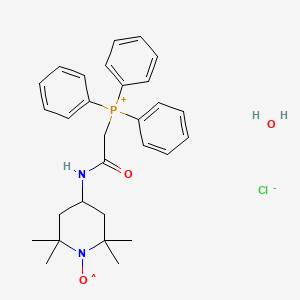
NecroX-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Necrox-5 (甲磺酸盐) 具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究坏死和氧化应激的机制。
生物学: 它用于细胞生物学研究,以研究细胞死亡和存活途径。
准备方法
合成路线和反应条件
反应条件通常涉及使用二甲基甲酰胺 (DMF) 和二甲基亚砜 (DMSO) 等有机溶剂,并且反应在受控温度和惰性气氛下进行,以防止不希望的副反应 .
工业生产方法
Necrox-5 (甲磺酸盐) 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和纯度。最终产品通常通过结晶或色谱技术进行纯化 .
化学反应分析
反应类型
Necrox-5 (甲磺酸盐) 经历了各种化学反应,包括:
氧化: 它可以与氧化剂反应,导致形成氧化产物。
还原: 它可以在特定条件下被还原,产生化合物的还原形式。
常用的试剂和条件
这些反应中常用的试剂包括用于氧化的过氧化氢、用于还原的硼氢化钠以及用于取代反应的各种卤化剂。反应通常在受控温度下进行,并在催化剂存在下进行,以提高反应速率 .
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。例如,氧化反应可能产生氧化衍生物,而还原反应可能产生 this compound (甲磺酸盐) 的还原形式 .
作用机制
相似化合物的比较
类似化合物
NecroX-7: NecroX 系列中的另一种具有类似坏死抑制特性的化合物。
米诺环素: 一种抗氧化剂,也具有神经保护作用.
独特性
Necrox-5 (甲磺酸盐) 的独特性在于其强大的线粒体定位和对氧化应激诱导的坏死性细胞死亡的选择性抑制 . 它减少线粒体活性氧和过氧亚硝酸根的能力使其与其他类似化合物相比成为一种有效的坏死抑制剂 .
属性
IUPAC Name |
5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(oxan-4-ylmethyl)-2-phenyl-1H-indol-7-amine;methanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3S.2CH4O3S/c29-32(30)12-8-28(9-13-32)18-20-14-22-16-23(21-4-2-1-3-5-21)27-25(22)24(15-20)26-17-19-6-10-31-11-7-19;2*1-5(2,3)4/h1-5,14-16,19,26-27H,6-13,17-18H2;2*1H3,(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWWDIWEZYRVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COCCC1CNC2=CC(=CC3=C2NC(=C3)C4=CC=CC=C4)CN5CCS(=O)(=O)CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of NecroX-5?
A1: this compound primarily acts as a mitochondrial reactive oxygen species (ROS) scavenger, protecting cells from oxidative stress-induced damage. [, , , ] It has also been shown to inhibit the mitochondrial calcium uniporter, preventing mitochondrial calcium overload. [, ]
Q2: What are the downstream effects of this compound's ROS scavenging activity?
A2: By scavenging mitochondrial ROS, this compound prevents the collapse of mitochondrial membrane potential, improves mitochondrial oxygen consumption, and limits myocardial damage during hypoxia/reoxygenation injury. [, ] It also inhibits NLRP3 inflammasome activation, reducing the release of pro-inflammatory cytokines like IL-1β. [, , ]
Q3: How does this compound impact cell death pathways?
A3: this compound has been shown to inhibit both necrosis and necroptosis, pathological forms of cell death. [, , , ] This effect is particularly relevant in models of ischemia-reperfusion injury. [, ] It can also influence apoptosis, depending on the specific cell type and insult. [, ]
Q4: Does this compound affect cellular signaling pathways?
A4: Yes, research indicates that this compound modulates various signaling pathways. For instance, it suppresses the TNFα/Dcn/TGFβ1/Smad2 pathway, contributing to its anti-inflammatory and anti-fibrotic effects. [] It has also been shown to inhibit the AKT pathway by reducing intracellular calcium levels, leading to decreased cancer cell migration. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it is a derivative of cyclopentylamino carboxymethylthiazolylindole (NecroX). [] Further research and access to the full chemical structure are needed for a definitive answer.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided abstracts do not provide any information on the spectroscopic data of this compound.
Q7: Are there studies on the material compatibility and stability of this compound for different applications?
A7: The provided research focuses on the biological activity of this compound. Information on material compatibility and stability for non-biological applications is not discussed.
Q8: Does this compound exhibit any catalytic properties?
A8: The provided abstracts do not indicate any catalytic properties associated with this compound. Its primary mode of action revolves around its antioxidant and cell signaling modulation capabilities.
Q9: Have computational methods been used to study this compound?
A9: The provided abstracts do not mention the use of computational chemistry or modeling techniques like simulations, calculations, or QSAR models to study this compound.
Q10: How stable is this compound under various storage conditions?
A10: The abstracts do not provide information on the stability of this compound under various storage conditions.
Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?
A11: The provided abstracts are focused on the therapeutic potential of this compound and do not include information regarding specific SHE regulations.
Q12: What is the ADME profile (absorption, distribution, metabolism, excretion) of this compound?
A12: The provided research primarily focuses on the in vitro and in vivo effects of this compound. Details about its ADME profile are not extensively discussed.
Q13: What is the in vivo efficacy of this compound in preclinical models?
A15: this compound has demonstrated efficacy in various preclinical models, including: * Acute lung injury: Reduces lung inflammation, plasma exudation, and histologic changes in LPS-induced lung injury models. [, ] * Retinal degeneration: Protects retinal neurons and improves retinal function in rodent models induced by N-methyl-N-nitrosourea and blue light exposure. [] * Ischemic reperfusion injury: Improves flap survival and reduces inflammation in a rat skin flap model. [] * Hypertension: Attenuates the development of hypertension in male spontaneously hypertensive rats. [, ] * Breast cancer metastasis: Inhibits lung metastasis and cell migration in a mouse model. []
Q14: Have any clinical trials been conducted with this compound?
A14: The provided abstracts do not mention any clinical trials conducted with this compound.
Q15: Are there known resistance mechanisms to this compound?
A15: The development of resistance to this compound is not discussed in the provided abstracts.
Q16: What is the toxicological profile of this compound?
A16: The provided abstracts primarily focus on the therapeutic potential of this compound. While no severe adverse effects are reported, comprehensive toxicological data and long-term effect studies are not discussed.
Q17: Are there any identified biomarkers for this compound efficacy or toxicity?
A17: The provided research does not identify specific biomarkers for predicting the efficacy, monitoring treatment response, or identifying adverse effects of this compound.
Q18: What analytical methods are used to characterize and quantify this compound?
A18: Details regarding the specific analytical methods used for characterizing and quantifying this compound are not provided in the abstracts.
Q19: What quality control measures are in place for this compound development and manufacturing?
A19: The abstracts do not provide information on quality control and assurance measures for this compound.
Q20: Does this compound elicit any immunogenic or immunological responses?
A20: The abstracts do not mention any information about this compound's potential to induce an immune response.
Q21: Does this compound interact with drug transporters?
A21: Information about this compound's interactions with drug transporters is not found within the provided abstracts.
Q22: Can this compound induce or inhibit drug-metabolizing enzymes?
A22: The provided research does not discuss any potential for this compound to induce or inhibit drug-metabolizing enzymes.
Q23: What is the biocompatibility and biodegradability profile of this compound?
A23: While the research highlights the protective effects of this compound in various biological systems, specific details regarding its biocompatibility and biodegradability are not explicitly provided.
Q24: Are there specific strategies for recycling or managing this compound waste?
A24: The abstracts focus on the therapeutic potential of this compound and do not discuss strategies for its recycling or waste management.
Q25: What research infrastructure and resources are crucial for advancing this compound research?
A25: While not explicitly stated in the abstracts, crucial resources for further research would include: * Access to the full chemical structure and synthesis protocols for this compound. * Standardized in vitro and in vivo models for studying various disease conditions. * High-throughput screening platforms for evaluating the activity of this compound and its analogs. * Advanced imaging techniques to monitor real-time drug distribution and target engagement.
Q26: What are the historical milestones in this compound research?
A26: The provided abstracts represent a snapshot of current research on this compound. Specific historical milestones or a detailed timeline of its development are not provided.
Q27: What are the potential cross-disciplinary applications of this compound?
A31: Given its protective effects against oxidative stress and modulation of inflammation and fibrosis, this compound holds potential for cross-disciplinary applications in: * Cardiology: Treatment of ischemia-reperfusion injury, heart failure, and other cardiovascular diseases. [, , ] * Pulmonology: Management of acute lung injury, acute respiratory distress syndrome, and pulmonary fibrosis. [, , , ] * Neurology: Treatment of neurodegenerative diseases such as Parkinson's disease and retinal degeneration. [, , ] * Oncology: Adjuvant therapy to prevent metastasis and improve the efficacy of existing cancer treatments. [, ] * Dermatology: Treatment of inflammatory skin conditions like atopic dermatitis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H-Pyrrolo[1,2:3,4]imidazo[1,5-a]benzimidazole,1,2,3,11b-tetrahydro-,(S)-(9CI)](/img/new.no-structure.jpg)
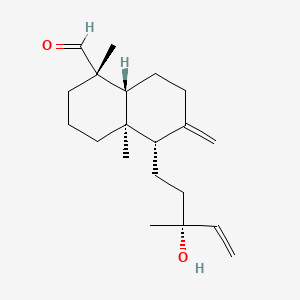
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)
![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)
